The synthesis of Ivermectin B1 Aglycon involves several key steps:
The technical details of the synthesis often involve polyketide synthases and other enzymatic processes that facilitate the formation of the complex molecular structure characteristic of Ivermectin B1 Aglycon .
Ivermectin B1 Aglycon possesses a complex macrolide structure characterized by a large lactone ring and multiple stereocenters. The molecular formula is , and it has a molecular weight of approximately 467.6 g/mol.
Ivermectin B1 Aglycon can undergo various chemical reactions that modify its structure:
These reactions are essential for developing new derivatives with improved pharmacological profiles.
Ivermectin B1 Aglycon exerts its antiparasitic effects primarily through its action on glutamate-gated chloride channels in the nervous system of parasites. This mechanism leads to:
The compound also shows some activity against other ion channels, contributing to its broad-spectrum efficacy against various parasites .
Ivermectin B1 Aglycon has significant applications in both veterinary and human medicine:
Additionally, ongoing research explores its potential use against other diseases caused by protozoan parasites, such as malaria and Chagas disease .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3